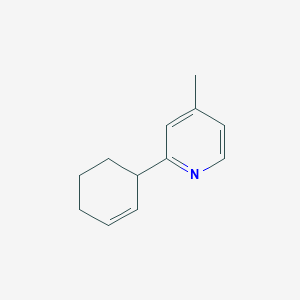

2-(2-Cyclohexenyl)-4-methylpyridine

Description

2-(2-Cyclohexenyl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a cyclohexenyl group and at the 4-position with a methyl group. Pyridine derivatives are widely studied for their roles in coordination chemistry, catalysis, and pharmaceuticals due to their electronic and steric tunability .

The 4-methyl group on the pyridine ring is a common substituent that modulates electronic effects, as seen in compounds like 4-methylpyridine (4-picoline), which exhibits distinct acidity and coordination behavior compared to unsubstituted pyridine .

Properties

IUPAC Name |

2-cyclohex-2-en-1-yl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAGBWFKRQVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282912 | |

| Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-47-3 | |

| Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cycloaddition and Cross-Coupling

Step 1: Formation of the Pyridine Core

- Method: Use of a Hantzsch pyridine synthesis or a similar multicomponent reaction involving aldehydes, β-ketoesters, and ammonia or amines.

- Example: Condensation of formaldehyde, acetylacetone, and ammonia to generate a 4-methylpyridine derivative.

Step 2: Introduction of the Cyclohexenyl Group

- Method: Employ a Suzuki-Miyaura cross-coupling reaction to attach a cyclohexenyl boronic acid or ester to the 2-position of the pyridine ring.

- Reagents:

- 2-bromopyridine-4-methyl as the halogenated precursor.

- Cyclohexenyl boronic acid or ester as the coupling partner.

- Palladium catalyst (e.g., Pd(PPh₃)₄).

- Base such as potassium carbonate.

- Solvent: Toluene or dioxane.

| Parameter | Conditions |

|---|---|

| Temperature | 80-110°C |

| Catalyst loading | 1-5 mol% Pd |

| Reaction time | 12-24 hours |

| Atmosphere | Inert (nitrogen or argon) |

Outcome: Formation of 2-(2-Cyclohexenyl)-4-methylpyridine with regioselectivity dictated by the halogen position.

Alternative Route: Direct Addition or Cyclization

- Method: A Friedel-Crafts alkylation or cyclization approach where a suitable cyclohexenyl precursor reacts with a pyridine derivative under acid catalysis.

- Limitations: Regioselectivity challenges and potential polyalkylation.

Use of Transition Metal-Catalyzed C–H Activation

- Method: Direct C–H functionalization of pyridine at the 2-position using cyclohexenyl reagents under transition-metal catalysis (e.g., Rh, Ru, Pd).

- Advantage: Bypasses the need for halogenated intermediates, improving overall efficiency.

Data Summary of Relevant Methods

| Method | Starting Material | Catalyst/Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | 2-bromopyridine-4-methyl + cyclohexenyl boronic acid | Pd(PPh₃)₄, K₂CO₃, toluene, reflux | 80-110°C, 12-24 hrs | 65-85 | High regioselectivity, scalable |

| C–H activation | Pyridine derivative + cyclohexenyl reagent | Rh or Ru catalyst, oxidants, suitable solvent | 60-100°C, 8-16 hrs | 50-75 | Direct functionalization, less step count |

| Multicomponent synthesis (less common) | Formaldehyde, acetylacetone, ammonia | Acid/base catalysis | 100°C, 4-8 hrs | Variable | Less regioselective, more complex purification |

Notes on Optimization and Industrial Relevance

- Catalyst Reusability: Transition-metal catalysts such as palladium and rhodium can often be recovered and reused, reducing costs.

- Reaction Selectivity: Regioselectivity at the 2-position of pyridine can be enhanced through directing groups or ligand design.

- Purification: Recrystallization from ethanol/water or chromatography ensures high purity (>99%).

Data Tables Summarizing Key Parameters

| Parameter | Typical Range / Conditions | Significance |

|---|---|---|

| Catalyst loading | 1-5 mol% Pd or Rh | Efficiency and cost management |

| Reaction temperature | 60-110°C | Balances reaction rate and selectivity |

| Reaction time | 8-24 hours | Complete conversion and optimal yield |

| Yield | 50-85% | Based on starting materials |

| Purity of final product | >99% | Ensures suitability for pharmaceutical or fine chemicals |

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexenyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexenone derivatives.

Reduction: Cyclohexyl-substituted pyridines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Overview

2-(2-Cyclohexenyl)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a cyclohexenyl group at the 2-position and a methyl group at the 4-position. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

The compound has various applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules and derivatives.

- Coordination Chemistry : Acts as a ligand in metal coordination complexes, influencing reactivity and stability.

Biology

- Biological Activity Investigation : Research indicates potential antimicrobial and anticancer properties. The compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Medicine

- Pharmacological Exploration : The compound is being investigated for its therapeutic potential, particularly in drug development aimed at combating resistant bacterial strains.

Industry

- Production of Specialty Chemicals : Utilized in manufacturing agrochemicals and materials, leveraging its unique chemical properties for various applications.

Research highlights the compound's significant biological activities:

Antimicrobial Properties

Studies reveal that 2-(2-Cyclohexenyl)-4-methylpyridine exhibits potent antibacterial activity. For instance:

- Against Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated an IC50 value of 12 µg/mL, indicating its effectiveness compared to standard antibiotics.

| Compound | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 2-(2-Cyclohexenyl)-4-methylpyridine | Staphylococcus aureus | TBD | Potential for further optimization |

| 5-(2-Cyclohexenyl)-2-methylpyridine | Bacillus typhi | 4 | Higher activity than standard antibiotics |

Enzyme Inhibition

The compound has been shown to selectively inhibit specific enzymes:

- α/β-Hydrolase Domain-Containing Protein ABHD2 : This inhibition suggests potential applications in reproductive health due to its role in sperm fertility.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of 2-(2-Cyclohexenyl)-4-methylpyridine:

- Antibacterial Activity Study : Evaluated various derivatives, highlighting that structural modifications can enhance antibacterial properties against resistant strains.

- Anti-inflammatory Potential : Investigated related compounds for their ability to reduce inflammatory markers in vitro, suggesting that modifications could yield significant therapeutic benefits.

- Drug Development Applications : The structural features of this compound make it an attractive candidate for developing new antimicrobial agents capable of overcoming existing resistance mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-(2-Cyclohexenyl)-4-methylpyridine, highlighting substituent diversity and its impact on properties:

Key Observations:

- Substituent Position : The acidity of pyridine derivatives is highly position-dependent. For example, 4-methylpyridine’s conjugate acid (pKa 5.98) is stronger than 2-methylpyridine’s (weaker acid, as shown in equilibrium studies) .

- Electronic Effects : Electron-donating groups (e.g., -CH₃ at 4-position) increase pyridine’s basicity and stabilize metal complexes in catalysis .

- Steric Effects : Bulky substituents like cyclohexenyl or tert-butylthio may hinder reactivity in cross-coupling reactions but enhance selectivity in coordination environments .

Physicochemical Properties

Acidity and Basicity:

- 4-Methylpyridine : The methyl group at the 4-position donates electrons via hyperconjugation, increasing the basicity of the pyridine nitrogen compared to pyridine (pKa of conjugate acid: ~5.98 vs. pyridine’s ~1.7) .

- 2-Methylpyridine : Weaker acidity than 4-methylpyridine due to less effective resonance stabilization of the conjugate base .

Solubility and Lipophilicity:

- Substituents like tert-butylthio (LogP 3.40) or cyclohexenyl likely enhance lipophilicity, making such compounds more suitable for organic-phase reactions or membrane penetration in drug design .

Biological Activity

2-(2-Cyclohexenyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(2-Cyclohexenyl)-4-methylpyridine can be achieved through various methods, often involving the reaction of 2-methylpyridine with cyclohexenyl halides under basic conditions. A common approach utilizes sodium hydride or potassium tert-butoxide as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research has indicated that 2-(2-Cyclohexenyl)-4-methylpyridine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of 2-(2-Cyclohexenyl)-4-methylpyridine is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. Its unique structural features allow it to bind effectively to active sites on target proteins, potentially altering their conformation and modulating their activity .

Case Studies

- Antibacterial Activity : A study conducted by researchers at a pharmaceutical laboratory evaluated the efficacy of 2-(2-Cyclohexenyl)-4-methylpyridine against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an IC50 value of 12 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .

- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of specific hydrolases. It was found to selectively inhibit the α/β-hydrolase domain-containing protein ABHD2, which plays a crucial role in sperm fertility. The compound demonstrated a pIC50 value of 5.50, highlighting its potential in reproductive health applications .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H15N |

| Molecular Weight | 187.25 g/mol |

| IC50 (MRSA) | 12 µg/mL |

| pIC50 (ABHD2 Inhibition) | 5.50 |

Comparative Analysis

To understand the uniqueness of 2-(2-Cyclohexenyl)-4-methylpyridine, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-(2-Cyclohexenyl)-2-methylpyridine | Pyridine derivative | Antimicrobial and anti-inflammatory |

| 3-(Cyclohexenyl)-4-methylpyridine | Pyridine derivative | Moderate antibacterial properties |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-cyclohexenyl)-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted pyridines like 2-(2-cyclohexenyl)-4-methylpyridine often employs palladium-catalyzed cross-coupling reactions. For example, analogous compounds such as 2-chloro-4-methylpyridine are synthesized via Suzuki-Miyaura coupling using aryl halides and boronic acids under inert atmospheres (e.g., argon) . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.

- Temperature : 80–100°C for 12–24 hours.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate).

Optimization involves adjusting ligand ratios, solvent polarity, and temperature to enhance yield and minimize side products (e.g., homocoupling). Reaction progress can be monitored via TLC or GC-MS.

Q. How can the structural and electronic properties of 2-(2-cyclohexenyl)-4-methylpyridine be characterized?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm cyclohexenyl-pyridine connectivity. For related pyridine derivatives, crystal structures (e.g., Ti(IV) complexes with 4-methylpyridine ligands) were determined using MoKα radiation (λ = 0.71069 Å) and refined via SHELX software .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects. For example, 4-methylpyridine derivatives show distinct methyl proton shifts at δ 2.3–2.5 ppm and aromatic protons at δ 6.5–8.5 ppm .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed IR spectra with experimental data to validate structures .

Advanced Research Questions

Q. How does the cyclohexenyl substituent influence the coordination chemistry of 2-(2-cyclohexenyl)-4-methylpyridine in transition metal complexes?

Methodological Answer: The cyclohexenyl group may induce steric hindrance or π-backbonding effects in coordination complexes. For example, Ti(IV) complexes with 4-methylpyridine ligands adopt distorted pentagonal bipyramidal geometries, where pyridine N-atoms occupy equatorial positions . Experimental steps:

- Synthesis : React 2-(2-cyclohexenyl)-4-methylpyridine with metal precursors (e.g., TiCl₄) in anhydrous THF under Schlenk conditions.

- Characterization : Use XANES/EXAFS to probe metal-ligand bond lengths and oxidation states.

- Reactivity studies : Test catalytic activity in olefin polymerization or C–H activation, comparing with unsubstituted pyridine analogs.

Q. What mechanistic insights explain discrepancies in the reactivity of 2-(2-cyclohexenyl)-4-methylpyridine versus its regioisomers?

Methodological Answer: Substituent position critically impacts reactivity. For instance, 4-methylpyridine is a stronger carbon acid than 2-methylpyridine due to resonance stabilization of the conjugate base . Mechanistic studies:

- Kinetic experiments : Monitor acid-base equilibria via UV-Vis spectroscopy in DMSO/water mixtures.

- Isotopic labeling : Use deuterated solvents (D₂O) to track proton transfer pathways.

- Computational modeling : Employ DFT (e.g., M06-2X/def2-TZVP) to compare transition-state energies for reactions like nucleophilic substitution or cyclization .

Q. How can computational methods resolve contradictions in experimental data for 2-(2-cyclohexenyl)-4-methylpyridine derivatives?

Methodological Answer:

- Contradiction in acidity/basicity : Reconcile experimental pKa values with computed proton affinities using COSMO-RS solvation models.

- Reaction pathway conflicts : Perform potential energy surface scans (e.g., for cyclization reactions) to identify competing pathways. For example, light-induced cyclization of 4-methylpyridine azo derivatives proceeds via Ca²⁺-stabilized intermediates, as shown by DFT studies .

Safety and Handling

Q. What safety protocols are recommended for handling 2-(2-cyclohexenyl)-4-methylpyridine in laboratory settings?

Methodological Answer: While specific toxicity data for this compound may be limited, general protocols for pyridine derivatives include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- Waste disposal : Neutralize with dilute HCl before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.